methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate
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Overview
Description
Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate typically involves multiple steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to obtain N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 4-methyl-2-propyl-: Similar in structure but lacks the pyrrolo[2,3-d]pyrimidine core.
Pyrrolo[1,2-a]pyrazines: Share the pyrrole ring but differ in the attached functional groups and overall structure.
Uniqueness
Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N3O4+ |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate |
InChI |
InChI=1S/C13H18N3O4/c1-5-6-16-9(12(18)20-4)7-8-10(16)14(2)13(19)15(3)11(8)17/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
XBEPOPXTKXHXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=C2C(C=C1C(=O)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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